![molecular formula C16H11F3N2O2S B2760217 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline CAS No. 338977-88-1](/img/structure/B2760217.png)
2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline, also known as TQS, is a chemical compound that has gained significant attention in scientific research due to its potential use as an inhibitor in various biological processes. It is a quinoxaline derivative, which is a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. TQS has been studied extensively for its ability to inhibit certain enzymes and receptors, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Catalysis
T. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Their findings demonstrate the utility of these ligands, including quinoxaline derivatives, in producing chiral pharmaceutical ingredients with high enantioselectivity and catalytic activity (Imamoto et al., 2012).
Green Synthesis
S. Alavi et al. (2017) reported a green synthesis method for novel quinoxaline sulfonamides with antibacterial activity. This method features catalyst-free conditions and evaluates the antibacterial activities of the synthesized compounds against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Pharmaceutical Applications
A study by A. V. Didenko et al. (2015) highlighted the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including a range of derivatives with potential pharmaceutical applications. These derivatives were prepared starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one and were evaluated for various biological activities (Didenko et al., 2015).
Antimicrobial Activity
Mónica Vieira et al. (2014) studied the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains. Their findings suggest the potential of these compounds as new drugs for antimicrobial chemotherapy, highlighting their significant activity and low toxicity (Vieira et al., 2014).
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-3-4-11(8-12)10-24(22,23)15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPMVBMVLVNMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)
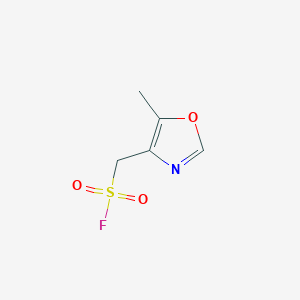

![N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2760140.png)
![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)
![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)
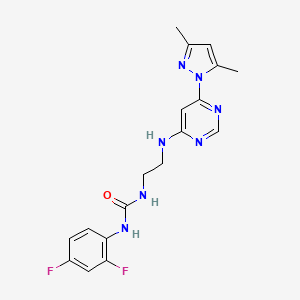
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
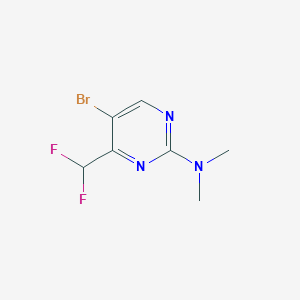

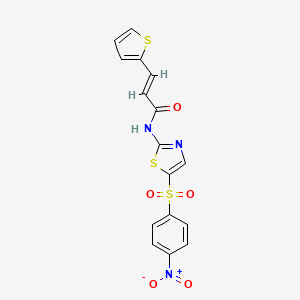
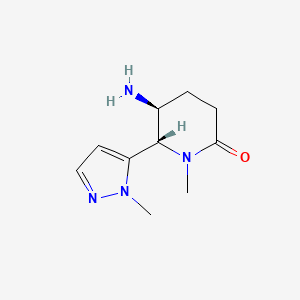
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
